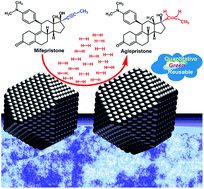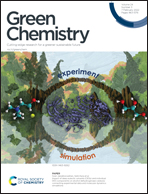Palladium nanodendrites uniformly deposited on the surface of polymers as an efficient and recyclable catalyst for direct drug modification via Z-selective semihydrogenation of alkynes†
Green Chemistry Pub Date: 2018-07-24 DOI: 10.1039/C8GC01522H
Abstract
The preparation of new monodisperse polycrystalline palladium nanoparticles uniformly distributed on the surface of polymers, by simply adding a palladium(II) solution in water to the polymers, is described. The polymer supported palladium nanoparticles material was used as an efficient portable and reusable catalyst for the stereoselective semihydrogenation reaction of internal alkynes to (Z)-alkenes in green solvents.

Recommended Literature
- [1] Highly selective catalytic conversion of phenols to aromatic hydrocarbons on CoS2/MoS2 synthesized using a two step hydrothermal method†
- [2] Thick wall mesoporous carbons with a large pore structure templated from a weakly hydrophobic PEO–PMMA diblock copolymer†
- [3] Operating interfaces to synthesize L10-FePt@Bi-rich nanoparticles by modifying the heating process†
- [4] A highly sensitive strategy for base excision repair enzyme activity detection based on graphene oxide mediated fluorescence quenching and hybridization chain reaction†
- [5] Strained calcite crystals from amorphous calcium carbonate containing an organic molecule†
- [6] Diastereoselective metal-catalyzed [4 + 2 + 2] carbocyclization reactions utilizing a rhodium N-heterocyclic carbene (NHC) complex: the first example of a rhodium NHC-catalyzed [m + n + o] carbocyclization†
- [7] A heated rock crack captures and polymerizes primordial DNA and RNA†
- [8] A near-infrared AIE probe for super-resolution imaging and nuclear lipid droplet dynamic study†
- [9] Contents list
- [10] Apparatus, etc.

Journal Name:Green Chemistry
Research Products
-
CAS no.: 1808-12-4








